
4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate is an organophosphate compound known for its use as an insecticide. It is characterized by its low aqueous solubility and volatility. This compound is not generally persistent in soil systems but has the potential to leach into groundwater. It is highly toxic to honeybees and aquatic invertebrates but slightly less toxic to most other species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate typically involves the reaction of 4-bromo-2,5-dichlorophenol with 1-chloro-3-methylbutan-2-ol in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. Safety measures are crucial due to the toxic nature of the reagents and the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: :
Propriétés
Numéro CAS |
33977-22-9 |
|---|---|
Formule moléculaire |
C11H12BrCl3O4P- |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
(4-bromo-2,5-dichlorophenyl) (1-chloro-3-methylbutan-2-yl) phosphate |
InChI |
InChI=1S/C11H13BrCl3O4P/c1-6(2)11(5-13)19-20(16,17)18-10-4-8(14)7(12)3-9(10)15/h3-4,6,11H,5H2,1-2H3,(H,16,17)/p-1 |
Clé InChI |
OAAVCUPQPIIASZ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C(CCl)OP(=O)([O-])OC1=CC(=C(C=C1Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


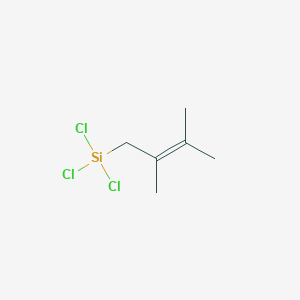
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
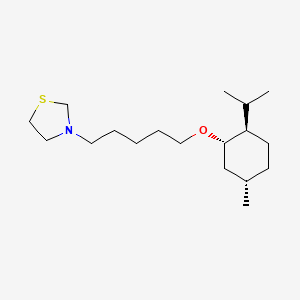
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)

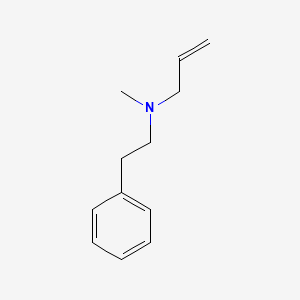
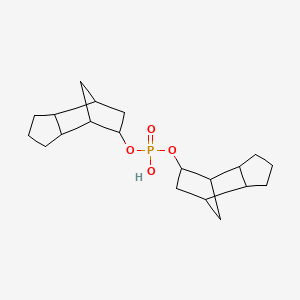
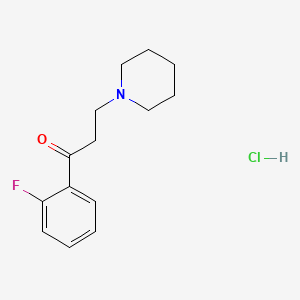
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
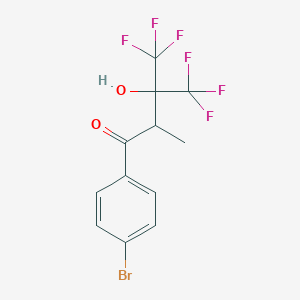
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
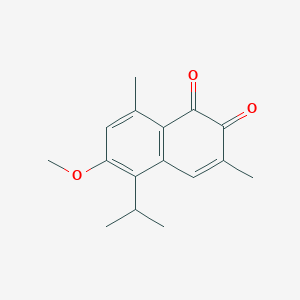
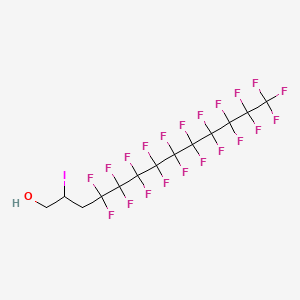
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
